molecular formula C22H27NO4 B3693562 [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate

Cat. No.: B3693562
M. Wt: 369.5 g/mol
InChI Key: CTNPMXDZYVHANL-UHFFFAOYSA-N
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Description

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexa-2,5-dien-1-ylidene ring substituted with ditert-butyl groups and an amino group, which is further linked to a 4-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate typically involves the following steps:

    Formation of the cyclohexa-2,5-dien-1-ylidene intermediate: This step involves the reaction of a suitable precursor with tert-butyl groups under controlled conditions to form the cyclohexa-2,5-dien-1-ylidene ring.

    Amination: The intermediate is then reacted with an amine source to introduce the amino group.

    Esterification: Finally, the amino-substituted intermediate undergoes esterification with 4-methoxybenzoic acid to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The specific methods can vary depending on the scale and desired application.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dien-1-ylidene ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: [(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate is unique due to its specific substitution pattern and the presence of both ditert-butyl and methoxybenzoate groups

Properties

IUPAC Name

[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-21(2,3)17-12-15(13-18(19(17)24)22(4,5)6)23-27-20(25)14-8-10-16(26-7)11-9-14/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPMXDZYVHANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C=C(C1=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Reactant of Route 2
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Reactant of Route 4
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Reactant of Route 5
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
[(3,5-Ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate

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